5-Bromo-2-(difluoromethoxy)thiophenol

説明

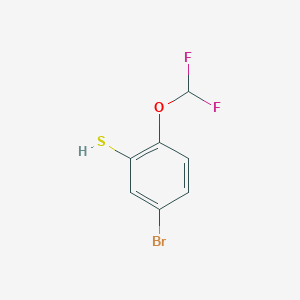

5-Bromo-2-(difluoromethoxy)thiophenol is a brominated aromatic compound featuring a thiophenol (-SH) group, a difluoromethoxy (-OCHF₂) substituent at position 2, and a bromine atom at position 5 (Figure 1). Its reactivity is influenced by the electron-deficient aromatic ring and the thiol’s propensity for oxidation or coupling reactions .

Molecular Formula: C₇H₅BrF₂OS

Molecular Weight: 256.0 (calculated)

Key Features:

- Bromine: Enhances electrophilic substitution reactivity.

- Difluoromethoxy: Modulates electronic properties (less electron-withdrawing than -OCF₃).

- Thiophenol: Provides nucleophilic and redox-active characteristics.

特性

IUPAC Name |

5-bromo-2-(difluoromethoxy)benzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2OS/c8-4-1-2-5(6(12)3-4)11-7(9)10/h1-3,7,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDTYSTNZVZVNLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)S)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Bromination of 2-(Difluoromethoxy)thiophenol

The most direct and commonly reported approach to synthesize 5-bromo-2-(difluoromethoxy)thiophenol involves the bromination of 2-(difluoromethoxy)thiophenol. This method uses elemental bromine or bromine-containing reagents to selectively introduce the bromine atom at the 5-position of the aromatic thiophenol ring.

- Starting Material: 2-(difluoromethoxy)thiophenol, which contains the thiol and difluoromethoxy substituents.

- Reagents: Bromine (Br2) or bromine equivalents.

- Solvent: Typically an inert organic solvent to control reactivity and selectivity.

- Reaction Conditions: Controlled temperature and stoichiometry to avoid over-bromination or side reactions.

- Outcome: Selective monobromination at the 5-position yields the target this compound.

This method is favored due to its straightforwardness and relatively high selectivity, making it suitable for producing the compound as a building block in further synthetic applications.

Difluoromethylation/Difluoromethoxylation Strategies Relevant to Thiophenols

While direct preparation of this compound is mainly through bromination of the difluoromethoxy-substituted thiophenol, related literature provides insight into difluoromethylation and difluoromethoxylation of phenols and thiophenols, which are crucial steps in preparing the difluoromethoxy moiety.

Visible-Light Photoredox Difluoromethylation: This one-pot method uses commercially available difluorobromoacetic acid under visible light to difluoromethylate phenols and thiophenols, producing O- and S-difluoromethylated products efficiently. Although this method targets difluoromethylation rather than difluoromethoxylation, the mechanistic insights and mild conditions are relevant for functionalizing thiophenols with fluorinated groups.

Sulfonium Salt-Mediated Difluoromethylation: Bench-stable sulfonium salts serve as difluoromethylating agents under mild conditions, reacting with thiophenols to yield difluoromethyl aryl thioethers. This approach involves in situ generation of difluorocarbene intermediates, which react selectively with thiophenolate anions.

These methods provide a foundation for introducing fluorinated groups onto thiophenol rings, which could be adapted or combined with bromination steps to prepare this compound.

Synthetic Sequence and Reaction Conditions

Based on available data and analogous synthetic routes, a plausible preparation sequence for this compound can be summarized as follows:

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Introduction of Difluoromethoxy Group | Reaction of thiophenol with difluorocarbene sources or difluoromethylating agents under basic conditions | Formation of 2-(difluoromethoxy)thiophenol intermediate |

| 2 | Bromination | Bromine or bromine reagent in organic solvent, controlled temperature | Selective bromination at 5-position to give this compound |

| 3 | Purification | Column chromatography or recrystallization | Isolation of pure target compound |

Example Experimental Procedure (Adapted)

Preparation of 2-(difluoromethoxy)thiophenol: Thiophenol is treated with a difluorocarbene precursor (e.g., S-(difluoromethyl)sulfonium salt) in the presence of a base such as potassium carbonate in an organic solvent (e.g., dichloromethane) at room temperature for several hours to yield the difluoromethoxy-substituted thiophenol.

Bromination: The resulting 2-(difluoromethoxy)thiophenol is dissolved in an inert solvent (e.g., dichloromethane or acetonitrile). Bromine is added dropwise at low temperature (0–5 °C) to control the reaction. After completion, the reaction mixture is quenched, and the product is isolated by extraction and purified by column chromatography.

Mechanistic Insights

The bromination proceeds via electrophilic aromatic substitution, with the thiol and difluoromethoxy groups directing bromination to the 5-position due to their electron-donating and withdrawing effects, respectively.

Difluoromethylation/difluoromethoxylation involves the generation of difluorocarbene intermediates that react with thiophenolate anions to form the difluoromethoxy substituent on the aromatic ring.

Summary Table of Key Preparation Methods

化学反応の分析

Types of Reactions

5-Bromo-2-(difluoromethoxy)thiophenol undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The thiophenol moiety can be oxidized to form sulfonic acids or sulfoxides.

Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the difluoromethoxy group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, and chromium trioxide are used.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly employed.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted thiophenols can be formed.

Oxidation Products: Sulfonic acids, sulfoxides, and sulfones are typical products.

Reduction Products: Dehalogenated thiophenols and reduced difluoromethoxy derivatives are common.

科学的研究の応用

5-Bromo-2-(difluoromethoxy)thiophenol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials

作用機序

The mechanism of action of 5-Bromo-2-(difluoromethoxy)thiophenol involves its interaction with specific molecular targets. The bromine atom and the difluoromethoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Substituent and Functional Group Variations

2-Bromo-5-(trifluoromethoxy)phenol (CAS: 205371-26-2)

- Structure: Phenol (-OH) with -OCF₃ and Br substituents.

- Key Differences: Functional Group: -OH (phenol) vs. -SH (thiophenol). Phenol is less nucleophilic but more acidic (pKa ~10 vs. thiophenol’s pKa ~6). Substituent: -OCF₃ is more electron-withdrawing than -OCHF₂, lowering HOMO energy and reducing aromatic reactivity.

- Applications : Used in agrochemicals for its stability and moderate acidity .

5-Bromo-2-(difluoromethoxy)benzaldehyde (CAS: 329269-64-9)

- Structure : Benzaldehyde (-CHO) with Br and -OCHF₂.

- Key Differences: Functional Group: Aldehyde (-CHO) enables condensation reactions, unlike thiophenol’s thiol-based reactivity. Electronic Effects: The aldehyde group increases electrophilicity at the para position.

- Applications : Pharmaceutical intermediate for bioactive molecules .

Ethyl 5-bromo-2-(difluoromethoxy)benzoate (CAS: 773135-60-7)

- Structure : Ester (-COOEt) with Br and -OCHF₂.

- Key Differences: Stability: The ester group offers hydrolytic stability compared to thiophenol’s oxidation-prone -SH. Reactivity: Less nucleophilic but participates in transesterification.

- Applications : Building block in fine chemical synthesis .

Electronic and Thermodynamic Properties

For example:

- Thiophenol Derivatives: HOMO-LUMO gaps range from 4.5–5.2 eV, influenced by substituents .

- Phenol Analogs: -OCF₃ reduces HOMO energy by ~0.3 eV compared to -OCHF₂, altering redox behavior .

Physical Properties Comparison

| Compound | Molecular Weight | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|

| 5-Bromo-2-(difluoromethoxy)thiophenol | 256.0 | N/A | N/A |

| 2-Bromo-5-(4-fluorophenyl)thiophene | 257.12 | 287 | 1.562 |

| 5-Bromo-2-furaldehyde | 174.98 | N/A | N/A |

生物活性

Overview

5-Bromo-2-(difluoromethoxy)thiophenol (CAS No. 1807116-80-8) is a thiophenol derivative characterized by the presence of a bromine atom and a difluoromethoxy group. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic properties. The following sections delve into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H5BrF2OS

- Appearance : Yellowish crystalline solid

- IUPAC Name : 5-bromo-2-(difluoromethoxy)benzenethiol

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The bromine atom and the difluoromethoxy group enhance its reactivity and binding affinity, allowing it to modulate various biochemical pathways.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties, making it a candidate for further exploration in treating infections.

- Anticancer Properties : Research indicates potential anticancer effects, possibly through the induction of apoptosis in cancer cells.

Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibitory effects on Gram-positive bacteria, particularly Staphylococcus aureus and Streptococcus pyogenes. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Streptococcus pyogenes | 16 |

| Escherichia coli | 64 |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound demonstrated dose-dependent cytotoxicity with IC50 values as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

The mechanism underlying this activity appears to involve the induction of apoptosis, as evidenced by increased levels of caspase-3 activation in treated cells.

Case Study 1: Antimicrobial Screening

A comprehensive screening of thiophenol derivatives was conducted to evaluate their antimicrobial properties. Among the tested compounds, this compound exhibited one of the highest activities against Gram-positive bacteria. This study highlighted the compound's potential for further development as an antimicrobial agent.

Case Study 2: Cancer Research

In a series of experiments aimed at evaluating novel anticancer agents, researchers administered varying doses of this compound to tumor-bearing mice models. The results showed a significant reduction in tumor size compared to controls, with histological analysis revealing increased apoptosis in tumor tissues.

Q & A

Basic: What synthetic strategies are recommended for preparing 5-Bromo-2-(difluoromethoxy)thiophenol?

Answer:

The synthesis involves sequential functionalization of the thiophenol backbone. Key steps include:

- Bromination : Electrophilic substitution at the 5-position of 2-(difluoromethoxy)thiophenol using under controlled conditions to avoid over-bromination .

- Protection of thiol group : Use tert-butyl disulfide or other protective groups to prevent oxidation during difluoromethoxy introduction .

- Difluoromethoxy installation : Employ -based reagents or halogen exchange (Halex) reactions for introducing the -OCFH group .

Critical parameters : Maintain low temperatures (-78°C to 0°C) to suppress side reactions like dehalogenation. Monitor reaction progress via to track difluoromethoxy incorporation .

Basic: Which spectroscopic techniques are most effective for structural confirmation?

Answer:

A multi-technique approach is essential:

- and : Identify proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and confirm difluoromethoxy splitting patterns () .

- IR spectroscopy : Detect S-H stretches (~2550 cm) and C-F vibrations (1100–1250 cm) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., at m/z 264.932) with <2 ppm error .

Advanced: How can DFT calculations predict electronic properties and reactivity?

Answer:

Methodology :

- Basis sets : Use B3LYP/6-311+G(d,p) for geometry optimization and HOMO-LUMO analysis to estimate bandgap energies (e.g., ~4.2 eV for similar thiophenes) .

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites; the bromine atom and thiol group are key reactive centers .

- Solvent effects : Incorporate polarizable continuum models (PCM) for reactions in polar solvents (e.g., DMF or THF) .

Validation : Compare calculated shifts with experimental data to refine computational models .

Advanced: How to resolve contradictions between theoretical and experimental reactivity data?

Answer:

Stepwise approach :

Benchmark calculations : Validate DFT functionals against experimental crystallographic data (e.g., bond lengths ±0.02 Å) .

Kinetic vs. thermodynamic control : Perform Eyring analysis to determine if reactions are barrier-driven (e.g., bromine substitution barriers ~25 kcal/mol) .

Steric effects : Use molecular dynamics (MD) simulations to assess steric hindrance from the difluoromethoxy group in cross-coupling reactions .

Case study : Discrepancies in Suzuki-Miyaura coupling yields may arise from Pd(0) coordination to the thiol group—address via thiol protection .

Advanced: How does the thiophene moiety influence toxicological profiles?

Answer:

In vitro assays :

- CYP450 inhibition : Test hepatic microsomal activity to assess metabolic interference (IC values <10 µM indicate high risk) .

- Reactive metabolite screening : Incubate with glutathione (GSH) to detect thiophene-S-oxide intermediates via LC-MS/MS .

Mitigation strategies : Introduce electron-withdrawing groups (e.g., -CF) to reduce thiophene ring oxidation .

Advanced: How to perform Hirshfeld surface analysis for crystallographic studies?

Answer:

Protocol :

Crystallize the compound : Use slow evaporation in CHCl/hexane (1:3) to obtain single crystals .

Data collection : Perform X-ray diffraction (λ = 0.71073 Å) and solve structures via SHELXT .

Hirshfeld analysis :

- d surfaces : Identify close contacts (e.g., S···H interactions <2.5 Å) .

- Fingerprint plots : Quantify Br···H (8–10%) and F···H (15–18%) interactions .

Applications : Correlate packing motifs with solubility—high F···H interactions reduce aqueous solubility .

Basic: What are the stability considerations for storage and handling?

Answer:

- Light sensitivity : Store in amber vials at -20°C; UV-Vis spectra show λ at 280 nm (π→π* transitions) .

- Thiol oxidation : Add 0.1% w/v ascorbic acid to solutions to prevent disulfide formation .

- Moisture control : Use molecular sieves (3Å) in storage containers; Karl Fischer titration confirms <0.1% HO .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

SAR workflow :

Analog synthesis : Modify substituents (e.g., replace Br with Cl or CF) .

Biological screening : Test against target enzymes (e.g., tyrosine kinases) using fluorescence polarization assays .

QSAR modeling : Use partial least squares (PLS) regression to correlate logP values (calculated: ~2.8) with IC data .

Key findings : Increased lipophilicity from -OCFH enhances membrane permeability but may reduce solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。